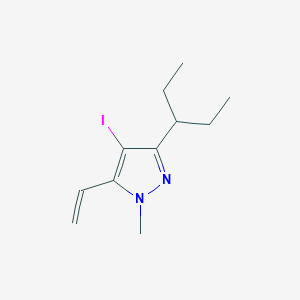
5-(3-Fluorophenyl)isoxazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)isoxazol-3-ol is a chemical compound with the molecular formula C9H6FNO2. It is part of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the isoxazole ring . This reaction can be catalyzed by various agents, including copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Microwave-assisted synthesis and catalyst-free methods are among the techniques being investigated for their efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Fluorophenyl)isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenyl)isoxazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorophenyl)isoxazol-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Uniqueness
5-(3-Fluorophenyl)isoxazol-3-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .
Eigenschaften
CAS-Nummer |
203718-13-2 |
|---|---|
Molekularformel |
C9H6FNO2 |
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
5-(3-fluorophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-2-6(4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChI-Schlüssel |
BJSSJWNXGQKMKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



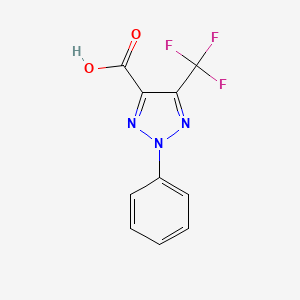

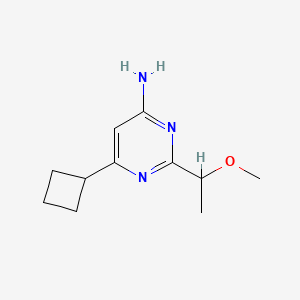

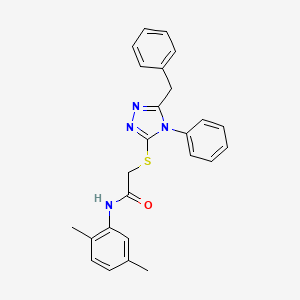
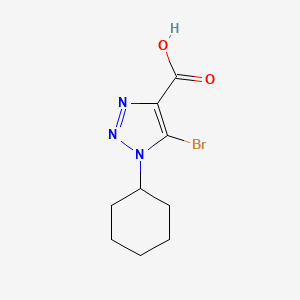

![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)

